(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a pyridine ring substituted with a methylthio group, a thiophene ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the thiazepane ring.
Preparation of Pyridine Intermediate: The pyridine ring is functionalized with a methylthio group through nucleophilic substitution reactions. For instance, 2-chloropyridine can react with sodium methylthiolate to yield 2-(methylthio)pyridine.
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by direct functionalization of thiophene.
Coupling Reaction: The pyridine and thiophene intermediates are coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the methanone bridge.
Formation of Thiazepane Ring: The final step involves the cyclization to form the thiazepane ring, which can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The aromatic rings (pyridine and thiophene) can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is investigated for its potential pharmacological properties. Compounds with similar structures have shown activities such as antimicrobial, anti-inflammatory, and anticancer effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of heterocyclic rings that can interact with light and electrons in unique ways.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of multiple heteroatoms (nitrogen, sulfur) and aromatic rings facilitates binding through hydrogen bonding, van der Waals forces, and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfone: Contains a sulfone group instead of a methanone.
Uniqueness
The uniqueness of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone lies in its combination of a pyridine ring, a thiophene ring, and a thiazepane ring, which is not commonly found in other compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS3/c1-20-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGAMXNHVIODQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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